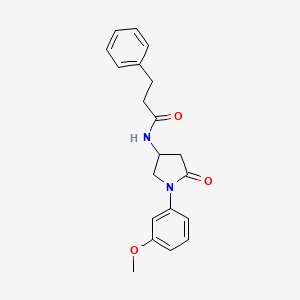

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylpropanamide" is a structurally complex molecule that may be related to various pyrrolidine derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrrolidine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the introduction of various substituents to the pyrrolidine ring to enhance or modify their biological activities. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is described, which includes the addition of chloro, hydroxyl, and other substituents to the benzene ring . Similarly, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide involves characterizing the compound using various spectroscopic methods and X-ray structural analysis . These methods could be applicable to the synthesis and characterization of "this compound."

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using X-ray diffraction, as seen in the study of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . Additionally, Density Functional Theory (DFT) calculations are used to optimize and compare molecular structures, as demonstrated in the analysis of a novel pyrrolidine-1-carboxamide compound . These techniques would be essential in analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives with various electrophiles can lead to the formation of different products, such as hexahydro-4-pyrimidinones or oxazolidines, as shown in the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide . Understanding the chemical reactivity of the core pyrrolidine structure is crucial for predicting the possible reactions and transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting points, and stability, can be characterized using techniques like X-ray powder diffractometry, thermal analysis, and infrared spectroscopy . For example, the characterization of two polymorphs of a 4-amino-5-chloro-2-methoxy pyrrolidine derivative revealed differences in thermal stability and IR absorption bands . These properties are important for understanding the behavior of "this compound" in different environments and could influence its potential applications.

Applications De Recherche Scientifique

Enantioselective Synthesis

Research has demonstrated the potential of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylpropanamide and related compounds in enantioselective synthesis. For instance, Calvez, Chiaroni, and Langlois (1998) reported on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing the utility of related structures in creating chiral molecules with potential pharmacological applications Calvez, Chiaroni, & Langlois, 1998.

Neuroleptic Activity

Significant contributions have also been made in the field of neuropharmacology, where derivatives of this compound have been synthesized and evaluated for their neuroleptic activity. Iwanami et al. (1981) synthesized a series of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, and found them to exhibit potent neuroleptic properties, indicating the therapeutic potential of these compounds in the treatment of psychosis Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981.

Electrochromic Polymers

The compound and its analogs have found applications in materials science as well. For example, Su, Chang, and Wu (2017) explored the applications of dithienylpyrroles-based electrochromic polymers, derived from a related structural framework, demonstrating their potential in high-contrast electrochromic devices Su, Chang, & Wu, 2017.

Polyamides and Polyimides

Yang and Lin (1994) focused on the synthesis of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine, illustrating the role of this compound related compounds in creating high-performance polymers with potential applications in various industrial sectors Yang & Lin, 1994.

Mécanisme D'action

Target of Action

Many compounds interact with specific proteins or enzymes in the body, which are their primary targets. These targets play crucial roles in various biological processes. For instance, some compounds might target receptors on cell surfaces, influencing the signals received by the cell .

Mode of Action

The compound binds to its target, which can either inhibit or enhance the target’s function. This interaction can lead to changes in cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway and reducing the production of a certain molecule .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure and the patient’s physiology can influence these processes .

Result of Action

The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. This could range from reducing inflammation to killing cancer cells .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors like pH and temperature can affect a compound’s stability and how well it can bind to its target .

Propriétés

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-18-9-5-8-17(13-18)22-14-16(12-20(22)24)21-19(23)11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWOCNFCXHPSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)

![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)